![molecular formula C19H22N4O3S B2576147 Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate CAS No. 868219-20-9](/img/structure/B2576147.png)
Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate
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Overview
Description
This compound is a chemical substance with the CAS No. 868219-20-9. It has a molecular formula of C19H22N4O3S and an average mass of 386.468 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as NMR and MS analysis . The exact structure would depend on the specific synthesis process used.Scientific Research Applications
Neuroprotective Agent
This compound has been evaluated for its neuroprotective properties, which are crucial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The neuroprotective activity is characterized by the ability to restore neuronal function and structure, thereby reducing neuronal death . The compound’s derivatives have shown promise in inhibiting endoplasmic reticulum stress and apoptosis in neuronal cells, which are key pathways in neurodegeneration .
Anti-neuroinflammatory Agent
Inflammation in the nervous system can lead to or exacerbate neurodegenerative conditions. The compound has demonstrated significant anti-neuroinflammatory properties through the inhibition of nitric oxide and tumor necrosis factor-alpha production in human microglia cells . This suggests its potential application in mitigating neuroinflammatory responses.
Anticancer Activity
Triazole derivatives, including this compound, have been found to exhibit anticancer activities. They can form non-covalent bonds with enzymes and receptors, which may disrupt cancer cell proliferation and survival pathways. Some derivatives have shown selectivity against cancer cell lines, indicating potential as targeted cancer therapies .
Antimicrobial Activity
The structural features of triazole compounds enable them to interact with microbial enzymes and receptors, leading to broad-spectrum antimicrobial effects. This includes antibacterial, antifungal, and antiviral activities, making them valuable in the development of new antimicrobial agents .
Antiviral Applications
Specific triazole compounds have been used in the treatment of viral infections, such as hepatitis. The compound could be explored for its antiviral properties, potentially contributing to the treatment of existing and emerging viral diseases .
Future Directions
Mechanism of Action
Target of Action
The primary targets of Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival.
Mode of Action
Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate interacts with its targets, the ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to changes in the proteins’ activity, influencing the cellular responses to stress.
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and handles misfolded proteins. When this pathway is disrupted, it can lead to diseases like neurodegeneration and cancer. The NF-kB pathway regulates the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.
Result of Action
The molecular results revealed that Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate has promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
ethyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-2-26-18(25)14-8-10-22(11-9-14)15(13-6-4-3-5-7-13)16-17(24)23-19(27-16)20-12-21-23/h3-7,12,14-15,24H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAFKLCHIYDMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate |
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